Atractylenolide III is a major bioactive compound found in the rhizome of Atractylodes macrocephala Koidz, commonly known as Baizhu. [, , , ] This traditional Chinese medicine has been used for centuries for a variety of ailments, including gastrointestinal disorders, inflammation, and cancer. [, , , ] Atractylenolide III belongs to the sesquiterpenoid class of compounds, known for their diverse biological activities. [, ] It has garnered significant attention in scientific research due to its promising therapeutic potential for a range of conditions.
Atractylenolide III is a bioactive compound derived from the rhizome of Atractylodes macrocephala, a traditional medicinal herb widely used in East Asian medicine. This compound has garnered attention for its various pharmacological properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
The primary source of Atractylenolide III is the rhizome of Atractylodes macrocephala, a plant belonging to the Asteraceae family. This plant is commonly found in China and has been utilized in traditional Chinese medicine for centuries to treat various ailments, such as digestive disorders and inflammatory diseases .
The synthesis of Atractylenolide III can be achieved through several methods, primarily involving extraction from Atractylodes macrocephala. The extraction process typically employs solvents like ethanol or methanol to isolate the compound from the plant material.
Technical Details:
The molecular formula of Atractylenolide III is CHO. Its structure features a unique bicyclic lactone framework, which contributes to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets.
Atractylenolide III participates in various chemical reactions that are essential for its biological activity. Notably, it undergoes hydrolysis under acidic or basic conditions, leading to the formation of its corresponding acid.
Technical Details:
The mechanism of action of Atractylenolide III involves modulation of inflammatory pathways. Research has shown that it suppresses lipopolysaccharide-induced inflammation by inhibiting the expression of toll-like receptor 4 and downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins .
Analytical methods such as HPLC and mass spectrometry are employed for quantification and purity assessment of Atractylenolide III in various formulations .
Atractylenolide III has several applications in scientific research and medicine:
Molecular Architecture: Atractylenolide III (C₁₅H₂₀O₃; molecular weight 248.32 g/mol) is a sesquiterpene lactone characterized by a cis-fused tricyclic skeleton comprising a five-membered lactone ring, a six-membered cyclohexane, and a unique cyclopropane ring [10]. Key functional groups include a γ-lactone at C-7/C-8 and a hydroxyl group at C-8β, which governs its stereoselectivity (absolute configuration: 3S,4R,5S,10R,15R) [8] [6]. This configuration enables specific interactions with biological targets like NF-κB and TLR4 [4] [9].
Biosynthetic Pathways: In Atractylodes macrocephala, atractylenolide III originates from farnesyl diphosphate (FPP), which undergoes cyclization to form atractylenolide II—the immediate precursor. Cytochrome P450 enzymes (CYP450s) then catalyze the stereoselective hydroxylation of atractylenolide II at C-8, yielding atractylenolide III. This oxidative transformation involves a high-valent iron(IV)-oxo porphyrin π-cation radical ("Compound I") intermediate, which abstracts a hydrogen atom from C-8 followed by oxygen rebound [8]. The biosynthetic pathway is summarized below:
Table 1: Key Structural Features of Atractylenolide III
Property | Description |
---|---|
Molecular Formula | C₁₅H₂₀O₃ |
IUPAC Name | (3S,3aR,5aS,9bR)-3,5a,9-Trimethyl-2,3,3a,5a,6,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
Ring System | Tricyclic: γ-lactone + cyclohexane + cyclopropane |
Key Functional Groups | C-8β hydroxyl, C7-C8 γ-lactone |
Stereocenters | C-3 (S), C-4 (R), C-5 (S), C-10 (R), C-15 (R) |
Botanical Sources: Atractylenolide III is predominantly isolated from the rhizomes of Atractylodes macrocephala Koidz. (Asteraceae), a plant cultivated across eastern Asia (China, Korea, Japan). Regional variations significantly impact concentration: Wild rhizomes from Qimen County, China, contain 1.2–1.8% atractylenolide III, exceeding cultivated variants (0.6–1.0%) [6] [11]. Post-harvest processing (steaming, drying) enhances yield by hydrolyzing glycosides into aglycones [6].
Extraction and Isolation:
Table 2: Extraction Efficiency Across Methods
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Methanol Reflux | 6 h, 65°C | 1.2 | 85 |
UAE (Ethanol) | 30 min, 40 kHz, 50°C | 1.7 | 90 |
SC-CO₂ | 50°C, 300 bar, CO₂ + 10% ethanol co-solvent | 0.9 | 92 |
MAE (Microwave) | 15 min, 500 W, 60°C | 1.5 | 88 |
Absorption and Distribution: Following oral administration in rodents, atractylenolide III achieves peak plasma concentration (Cₘₐₓ) within 30–45 min, indicating rapid gastrointestinal absorption. Its log P value (2.1) suggests moderate lipophilicity, facilitating passive diffusion across biological membranes. Tissue distribution studies reveal high concentrations in the liver (45% of dose) and kidneys (20%), with limited brain penetration (brain-to-plasma ratio: 0.15) due to P-glycoprotein efflux [7].
Metabolism and Excretion: Hepatic metabolism dominates elimination, primarily via CYP3A4-mediated hydroxylation at C-9 and C-10, forming mono- and di-hydroxylated metabolites. Glucuronidation by UGT1A1 further converts these metabolites into water-soluble conjugates. Enterohepatic recirculation contributes to a secondary plasma peak at 6–8 h. Total excretion occurs within 24 h, with 70% eliminated via urine (glucuronides) and 25% in feces (unchanged form) [7] [8].
Bioavailability Enhancement: Unmodified atractylenolide III exhibits moderate bioavailability (32% in rats). Nanoformulations address this limitation:
Table 3: Pharmacokinetic Parameters in Rat Models
Parameter | Unmodified Compound | Liposomal Formulation |
---|---|---|
Tₘₐₓ (h) | 0.75 | 1.5 |
Cₘₐₓ (μg/mL) | 1.8 | 4.2 |
AUC₀–∞ (μg·h/mL) | 12.4 | 28.9 |
t₁/₂ (h) | 2.1 | 3.8 |
Bioavailability (%) | 32 | 58 |
Compound Names Mentioned:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: